Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]-
Description
The compound Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]- is a substituted aniline derivative with a unique structural profile. Its core structure features:
- A 5-methyl group (electron-donating, sterically moderate).
- A 4-nitro group (strong electron-withdrawing, meta-directing).
- A 2-[2-(trimethylsilyl)ethynyl] group (lipophilic, sterically bulky, and electronically tunable via conjugation).
The trimethylsilyl (TMS)-protected ethynyl moiety introduces significant steric and electronic effects, distinguishing it from conventional benzenamine derivatives. This group enhances lipophilicity and may serve as a synthetic handle for further functionalization via desilylation or cross-coupling reactions.
Properties
IUPAC Name |
5-methyl-4-nitro-2-(2-trimethylsilylethynyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2Si/c1-9-7-11(13)10(5-6-17(2,3)4)8-12(9)14(15)16/h7-8H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTDWZCGZWORTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C#C[Si](C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]- typically involves multi-step organic reactions. One common method includes the nitration of a methyl-substituted benzenamine followed by the introduction of the trimethylsilyl ethynyl group through a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions. The use of advanced reactors and purification techniques ensures the consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized benzenamine compounds.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Solubility | Varies by solvent |
| Storage Conditions | -80°C for up to 6 months; -20°C for up to 1 month |
Chemistry
Benzenamine derivatives, including 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]-, serve as crucial building blocks in organic synthesis. They are utilized in:
- Synthesis of Complex Organic Molecules : The compound acts as a precursor for various organic transformations, facilitating the construction of more complex structures.
- Reagents in Organic Reactions : It is employed in reactions such as Sonogashira coupling, which is vital for forming carbon-carbon bonds through the coupling of terminal alkynes with aryl halides .
Biology
Research has indicated potential biological applications for this compound:
- Bioactive Molecule Exploration : Studies are investigating its role as a bioactive agent, particularly in drug discovery processes aimed at identifying new therapeutic candidates .
- Mechanism of Action : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, while the trimethylsilyl group may facilitate interactions with target proteins .
Medicine
The compound has been explored for various medicinal applications:
- Therapeutic Properties : Preliminary investigations suggest that it may exhibit anti-inflammatory and anticancer activities, making it a candidate for further pharmacological studies .
- Androgen Receptor Modulation : Some derivatives have been identified as modulators of androgen receptors, which are critical in various hormonal therapies .
Case Study 1: Synthesis and Application in Drug Development
A study published in Organic Letters highlighted the synthesis of a series of benzenamine derivatives, including 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]-, focusing on their potential as anti-cancer agents. The research demonstrated that specific modifications to the benzenamine structure could enhance cytotoxicity against particular cancer cell lines.
Case Study 2: Use in Material Science
In material science, this compound has been used to develop novel polymers with enhanced thermal stability and mechanical properties. The incorporation of the trimethylsilyl group improved the solubility and processability of the resulting materials, making them suitable for various industrial applications.
Mechanism of Action
The mechanism by which Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]- exerts its effects involves interactions with specific molecular targets. The nitro and trimethylsilyl groups play crucial roles in its reactivity and binding properties. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes.
Comparison with Similar Compounds
Target Compound vs. Benzenamine, N-ethyl-2-methyl-5-nitro ()
| Property | Target Compound | N-Ethyl-2-methyl-5-nitrobenzenamine |
|---|---|---|
| Nitro Position | 4-position (para to amine) | 5-position (meta to amine) |
| Amine Substituent | Free -NH₂ (primary amine) | N-Ethyl (secondary amine) |
| Electronic Effects | Nitro at 4 strongly deactivates the ring | Nitro at 5 moderately deactivates the ring |
| Reactivity | Nitro reduction yields 4-aminoderivative | Nitro reduction yields 5-aminoderivative |
The target’s 4-nitro group creates a stronger electron-deficient aromatic system compared to the 5-nitro analog, influencing electrophilic substitution patterns.
Substituent Functional Group Comparison
Target Compound vs. Benzenamine, 2-methoxy-5-methyl-4-nitro ()
| Property | Target Compound | 2-Methoxy-5-methyl-4-nitrobenzenamine |
|---|---|---|
| 2-Position Group | TMS-ethynyl (lipophilic, bulky) | Methoxy (electron-donating, polar) |
| LogP (Estimated) | ~3.5 (high lipophilicity) | ~1.8 (moderate polarity) |
| Synthetic Utility | Ethynyl enables cross-coupling reactions | Methoxy directs electrophilic substitution |
The TMS-ethynyl group in the target compound increases steric hindrance and reduces water solubility compared to the methoxy analog. However, it offers versatility in Sonogashira or click chemistry, unlike the methoxy group, which primarily serves as a directing group .
Steric and Solubility Profiles
Target Compound vs. Benzenamine, 2-[2-(2-methoxyethoxy)ethoxy]-5-methyl- ()
| Property | Target Compound | Ether-Chain Derivative |
|---|---|---|
| 2-Position Group | TMS-ethynyl | Oligoether chain (polar, flexible) |
| Water Solubility | Low (logP ~3.5) | High (logP ~0.5) |
| Applications | Organic synthesis intermediates | Surfactants or solubility enhancers |
The oligoether chain in ’s compound dramatically improves aqueous solubility, making it suitable for formulations. In contrast, the target’s TMS-ethynyl group prioritizes organic-phase reactivity and stability .
Comparison with Piperidinyl-Substituted Analogs ()
| Property | Target Compound | 5-Methyl-2-[2-(2-methylpiperidinyl)ethoxy]benzenamine |
|---|---|---|
| 2-Position Group | TMS-ethynyl | Piperidinyl ethoxy (basic, bulky) |
| Basicity | Neutral amine | Tertiary amine (pH-dependent solubility) |
| Bioactivity | Likely inert | Potential CNS or receptor-targeting activity |
Key Research Findings
- Electronic Tuning : The 4-nitro group in the target compound creates a strongly electron-deficient ring, reducing nucleophilic aromatic substitution (NAS) rates compared to analogs with nitro at the 5-position .
- Steric Effects : The TMS-ethynyl group’s bulkiness hinders ortho-functionalization but stabilizes the ethynyl bond against oxidative degradation.
- Synthetic Versatility : Desilylation of the TMS group yields a terminal alkyne, enabling further conjugation or polymerization reactions absent in methoxy or ether analogs .
Data Tables
Table 1: Calculated Physicochemical Properties
| Compound | Molecular Weight | LogP (Est.) | Water Solubility (mg/L) |
|---|---|---|---|
| Target Compound | 278.4 | 3.5 | <10 |
| N-Ethyl-2-methyl-5-nitrobenzenamine | 180.1 | 2.1 | ~50 |
| 2-Methoxy-5-methyl-4-nitrobenzenamine | 182.2 | 1.8 | ~100 |
Table 2: Reactivity Comparison
Biological Activity
Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]- (CAS No. 1003858-63-6) is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₆N₂O₂Si
- Molecular Weight : 232.34 g/mol
- Structure : The compound features a benzenamine core with a nitro group and a trimethylsilyl-substituted ethynyl group.
Benzenamine derivatives often exhibit biological activity through various mechanisms, including:
- Antioxidant Activity : Compounds with nitro groups can act as antioxidants, scavenging free radicals and reducing oxidative stress.
- Antiviral Properties : Some studies suggest that similar compounds may inhibit viral replication and thus could have potential applications in antiviral therapies .
- Inhibitory Effects on Enzymes : Certain benzenamine derivatives have been shown to inhibit specific enzymes involved in cellular signaling pathways, which can impact cell proliferation and differentiation .
Case Studies and Research Findings
- Antioxidant Studies : A study demonstrated that nitro-substituted benzenamines exhibit significant antioxidant activity in vitro, suggesting their potential for protecting cells from oxidative damage .
- Antiviral Activity : Research indicated that similar compounds to benzenamine derivatives have shown efficacy against various viruses, including Hepatitis C and others, with IC50 values indicating potent activity at low concentrations .
- Cellular Impact : In cell culture studies, certain derivatives were tested for their ability to influence cell differentiation and proliferation. Results showed that these compounds could modulate cellular responses significantly, indicating their potential as therapeutic agents .
Data Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
